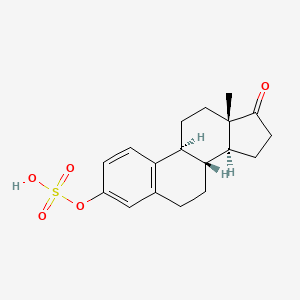
雌酮硫酸酯
描述
雌酮硫酸酯是一种天然的内源性类固醇,也是一种雌激素酯和结合物。它是雌酮的生物学惰性形式,可以转化为活性雌激素,如雌酮和雌二醇。 雌酮硫酸酯是绝经后妇女体内主要的循环雌激素,并作为体内雌酮和雌二醇的持久储存库 .
科学研究应用
雌酮硫酸酯在科学研究中具有广泛的应用:
作用机制
雌酮硫酸酯本身具有生物学惰性,但可以被酶类固醇硫酸酯酶转化为活性雌激素,如雌酮和雌二醇。这些活性雌激素随后与靶细胞中的雌激素受体结合,导致基因转录的调节以及随后的生理效应。 雌酮硫酸酯通过有机阴离子转运多肽和钠依赖性有机阴离子转运蛋白转运到细胞中 .
准备方法
合成路线和反应条件: 雌酮硫酸酯可以通过雌酮的硫酸化合成。反应通常涉及使用三氧化硫-吡啶络合物或氯磺酸作为硫酸化试剂。 反应在受控条件下进行,以确保选择性地形成雌酮硫酸酯 .
工业生产方法: 在工业环境中,雌酮硫酸酯通过在合适的溶剂存在下,使用三氧化硫或氯磺酸对雌酮进行硫酸化而制备。 反应后进行纯化步骤,包括结晶和过滤,以获得纯雌酮硫酸酯 .
反应类型:
常用试剂和条件:
水解: 在生理条件下由类固醇硫酸酯酶催化.
氧化: 通常涉及使用氧化剂,如高锰酸钾或三氧化铬.
还原: 涉及使用还原剂,如硼氢化钠或氢化铝锂.
主要产物:
相似化合物的比较
雌酮硫酸酯在雌激素中是独特的,因为它起着雌酮和雌二醇的持久储存库的作用。类似的化合物包括:
雌酮: 与雌二醇相比,雌酮是一种效力较低的雌激素,主要由雄烯二酮转化而来.
雌二醇: 最有效的天然雌激素,参与月经周期和生殖系统的调节.
雌三醇: 一种弱雌激素,主要在怀孕期间产生.
属性
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKFKPJIXZFSSB-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1240-04-6 (potassium salt), 438-67-5 (hydrochloride salt) | |
| Record name | Estrone hydrogen sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50891501 | |
| Record name | Estrone sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Estrone sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |
| Record name | Estrone sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
481-97-0 | |
| Record name | Estrone sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrone hydrogen sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estrone sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyestra-1,3,5(10)-trien-17-one hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRONE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTL48N278K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Estrone sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254.5 °C | |
| Record name | Estrone sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does estrone sulfate exert its biological effects?
A1: Estrone sulfate itself is biologically inactive. It exerts its effects by being converted into the bioactive estrogen, estradiol, within target tissues. This conversion is catalyzed by the enzyme estrone sulfatase. [, , , ]
Q2: What is the significance of estrone sulfatase in relation to estrone sulfate?
A2: Estrone sulfatase is a crucial enzyme that hydrolyzes estrone sulfate into estrone, which can then be converted into the active estrogen, estradiol, by 17β-hydroxysteroid dehydrogenase. This enzymatic pathway highlights the role of estrone sulfate as a precursor for estradiol production in various tissues, including breast cancer cells. [, , , ]
Q3: What is the relationship between estrone sulfate levels and menopause?
A3: While estradiol concentrations in breast tumors are similar in pre- and post-menopausal women, plasma levels are significantly lower in post-menopausal women. [] Interestingly, estrone sulfate plasma levels are considerably higher than free estradiol levels in postmenopausal women. This, coupled with the presence of estrone sulfatase in many tissues including breast tumors, suggests that estrone sulfate might be a significant source of estradiol in postmenopausal women. []
Q4: Can estrone sulfate be converted to estradiol in tissues other than the breast?
A4: Yes, research has shown that estrone sulfate can be converted to estrone and estradiol in various tissues, including muscle, adipose tissue, hair roots, and the adrenal gland. This conversion is particularly relevant in postmenopausal women, where estrone sulfate serves as a primary source of estrogens. [, , , ]
Q5: Does the origin of embryos impact estrone sulfate levels in early pregnancy?
A5: Studies in dairy cows suggest that estrone sulfate concentrations in early pregnancy differ based on whether the pregnancy resulted from artificial insemination or in vitro fertilization and embryo transfer. Additionally, the number of fetuses (singleton vs. twin) also influences estrone sulfate levels. These findings suggest a potential role for estrone sulfate in monitoring fetal development. []
Q6: What is the clinical relevance of measuring estrone sulfate levels?
A6: Estrone sulfate levels can be indicative of various physiological states. For example, in pregnant mares, a decrease in estrone sulfate levels can signal fetal demise. [] In cattle, fluctuations in estrone sulfate levels during pregnancy can provide insights into placental development and potential risks like placental insufficiency. [, ]
Q7: Can estrone sulfate be used as a biomarker in breast cancer research?
A7: Elevated levels of estrone sulfate in breast tumor tissue, particularly in postmenopausal women, suggest its potential as a biomarker for breast cancer. Research indicates that targeting the estrone sulfatase pathway could offer new therapeutic strategies for hormone-dependent breast cancer. []
Q8: Are there transporters involved in estrone sulfate movement across cell membranes?
A10: Yes, several organic anion transporters (OATs), such as OAT3, are involved in the cellular uptake of estrone sulfate. These transporters are found in various tissues, including the brain, liver, and kidney. [, ] The interaction of estrone sulfate with these transporters influences its tissue distribution and elimination.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1225473.png)
![3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225474.png)

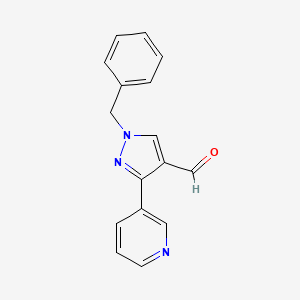

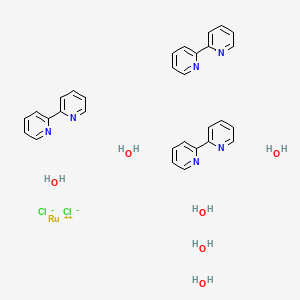
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1225481.png)
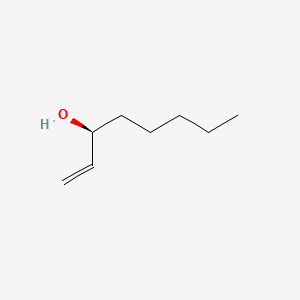

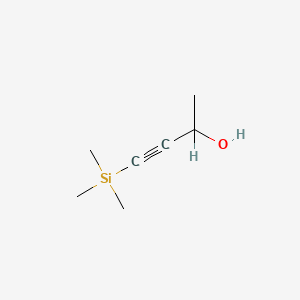
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B1225486.png)
![N-[[4-(4-nitrophenyl)-1-piperazinyl]-sulfanylidenemethyl]butanamide](/img/structure/B1225493.png)
![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)-3-pyrazolyl]urea](/img/structure/B1225496.png)
